Bromoacetylpyridoxamine

Description

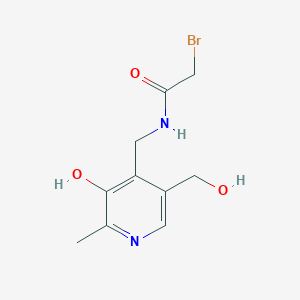

Structure

2D Structure

3D Structure

Properties

CAS No. |

54522-09-7 |

|---|---|

Molecular Formula |

C10H13BrN2O3 |

Molecular Weight |

289.13 g/mol |

IUPAC Name |

2-bromo-N-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetamide |

InChI |

InChI=1S/C10H13BrN2O3/c1-6-10(16)8(4-13-9(15)2-11)7(5-14)3-12-6/h3,14,16H,2,4-5H2,1H3,(H,13,15) |

InChI Key |

FETUNBGKVMTDPH-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)CNC(=O)CBr)CO |

Canonical SMILES |

CC1=NC=C(C(=C1O)CNC(=O)CBr)CO |

Synonyms |

bromoacetylpyridoxamine |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Strategies

Established Synthetic Routes to Bromoacetylpyridoxamine

The primary and most direct method for synthesizing this compound involves the N-acylation of pyridoxamine (B1203002). This chemical reaction is a standard procedure for attaching an acetyl group, specifically a bromoacetyl moiety, to the primary amine at the 4'-position of the pyridoxamine molecule.

The synthesis is typically achieved by reacting pyridoxamine with a suitable bromoacetylating agent. Common reagents for this purpose include bromoacetyl bromide or bromoacetic anhydride. The reaction is generally conducted in an appropriate aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to dissolve the reactants and facilitate the reaction. A non-nucleophilic base, for instance, triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often included. The role of the base is to neutralize the hydrobromic acid (HBr) that is generated as a byproduct during the reaction, which prevents the protonation of the pyridoxamine's amino group and drives the reaction to completion.

The bromoacetyl group is an α-halo ketone, a bifunctional chemical entity. This group serves as a reactive handle, specifically an electrophilic site, which can be targeted by nucleophiles. This inherent reactivity is a key feature for its use in chemical biology and medicinal chemistry as a covalent inhibitor or probe. For example, the methylene (B1212753) carbon adjacent to the bromine atom is susceptible to nucleophilic attack by amino acid residues like cysteine or histidine in proteins.

A typical reaction protocol would involve dissolving pyridoxamine dihydrochloride (B599025) in a polar aprotic solvent, followed by the addition of a base to liberate the free amine. Subsequently, the bromoacetylating agent is added, often dropwise and at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity and minimize side reactions. After the reaction is complete, standard workup and purification procedures, such as column chromatography, are employed to isolate the pure this compound product.

Strategies for Derivatization to Enhance Research Utility

The structure of this compound is inherently designed for further chemical modification, making it a valuable intermediate for developing targeted research tools. The bromoacetyl moiety is a key functional group for covalent modification strategies.

The primary strategy for derivatization leverages the reactivity of the α-bromoacetyl group. This group acts as an electrophilic warhead, capable of forming a stable covalent bond with nucleophilic residues in biomolecules. This property is exploited in the design of:

Affinity-based Probes: By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the pyridoxamine scaffold, this compound can be converted into a probe to identify and isolate specific protein targets. The pyridoxamine portion of the molecule can guide the probe to the active site of certain enzymes, where the bromoacetyl group can then covalently label the protein.

Covalent Inhibitors: The ability to form covalent bonds is a hallmark of many potent enzyme inhibitors. This compound can be used as a starting point to design irreversible inhibitors for enzymes that recognize the vitamin B6 structure. The covalent linkage ensures a prolonged and often permanent inhibition, which is useful for studying enzyme function.

Derivatization is not limited to the bromoacetyl group. The hydroxyl groups on the pyridoxine (B80251) ring, at the 3- and 5-positions, also offer sites for modification. These can be esterified or etherified to alter the molecule's solubility, cell permeability, or pharmacokinetic properties. Such modifications can be crucial for optimizing the compound's performance in cellular or in vivo studies. For example, acetylating the hydroxyl groups could increase lipophilicity and enhance membrane transport.

| Derivatization Strategy | Target Site on this compound | Purpose / Application | Example Modification |

| Covalent Labeling | α-carbon of the bromoacetyl group | Irreversible enzyme inhibition, Target identification | Reaction with cysteine or histidine residues in a protein active site |

| Affinity Probe Synthesis | Pyridoxamine scaffold | Visualization and isolation of binding partners | Attachment of a fluorophore (e.g., fluorescein) or biotin |

| Solubility/Permeability Tuning | 3- and 5-position hydroxyl groups | Enhance bioavailability and cellular uptake | Esterification with acetyl or pivaloyl groups |

Chemo-Enzymatic Approaches in Analog Generation

Chemo-enzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to create novel and complex molecules that would be difficult to produce by either method alone. This approach is highly relevant for generating analogs of this compound.

Enzymes, particularly transaminases, are central to the biological synthesis and metabolism of vitamin B6 vitamers. These enzymes can be harnessed in vitro to create a variety of pyridoxamine analogs. For instance:

Engineered Transaminases: Through protein engineering, the substrate specificity of transaminases can be altered. These engineered enzymes can then be used to synthesize pyridoxamine analogs with modifications on the pyridine (B92270) ring or at the 4'-position, starting from non-natural precursors. These novel analogs can subsequently be chemically bromoacetylated to yield a library of this compound derivatives.

Enzymatic Resolution: For derivatives that have chiral centers, enzymes can be used for the kinetic resolution of racemic mixtures, providing access to enantiomerically pure compounds. This is critical as the biological activity of stereoisomers can differ significantly.

A typical chemo-enzymatic strategy might involve an initial enzymatic step to create a key pyridoxamine analog intermediate. For example, an engineered enzyme could synthesize a pyridoxamine derivative with a different substitution pattern on the aromatic ring. This biologically-produced intermediate would then be isolated and subjected to standard chemical synthesis to install the bromoacetyl group. This powerful combination allows for the creation of structurally diverse analogs for screening and research, expanding the chemical space that can be explored around the this compound scaffold.

Molecular Mechanisms of Interaction

Enzyme Inhibition Kinetics and Mechanistic Characterization

The study of enzyme inhibition kinetics reveals the nature of the interaction between an enzyme and an inhibitor. Bromoacetyl derivatives of pyridoxamine (B1203002) act as mechanism-based inhibitors, also known as suicide substrates. nih.gov These inhibitors are initially unreactive but are transformed by the enzyme's catalytic mechanism into a reactive species that then inactivates the enzyme, often by forming a covalent bond. nih.gov

Enzyme inhibition can be either reversible or irreversible. du.ac.in In reversible inhibition, the inhibitor binds non-covalently to the enzyme, and the enzyme-inhibitor complex can readily dissociate. sciencesnail.com Common types of reversible inhibition include competitive, non-competitive, and uncompetitive inhibition, each affecting the enzyme's kinetic parameters (K_m and V_max) differently. sciencesnail.com

Irreversible inhibition, which is characteristic of compounds like bromoacetylpyridoxamine, involves the formation of a stable, covalent bond between the inhibitor and the enzyme. du.ac.inmit.edu This type of inhibition is often time-dependent, and the enzyme's activity cannot be recovered by simple dilution or dialysis. mit.edu The inactivation process often begins with the formation of a reversible enzyme-inhibitor complex, which then proceeds to a time-dependent, irreversible modification. mit.edu

The inactivation of enzymes by some inhibitors, including certain cofactor analogues, can exhibit slow-onset kinetics. researchgate.net This type of inhibition is characterized by a time-dependent increase in the degree of inhibition, even after the initial binding event. researchgate.net Slow-onset inhibition is often associated with a two-step mechanism. researchgate.net The first step is the rapid, reversible formation of an initial enzyme-inhibitor complex (EI). This is followed by a slower, often irreversible, step where the complex isomerizes to a more stable form (EI*), or where the covalent modification takes place. researchgate.net

For example, the inactivation of the cytosolic isozyme of apo-aspartate aminotransferase by N-(bromoacetyl)pyridoxamine follows such a pattern, where inactivation is the result of covalent bond formation within the enzyme-inhibitor complex. nih.gov

Determining the stoichiometry of the enzyme-inhibitor complex is crucial for understanding the mechanism of inactivation. This is often achieved by radiolabeling the inhibitor and measuring the amount of radioactivity incorporated into the protein after inactivation is complete.

In the case of the cytosolic isozyme of apo-aspartate aminotransferase, the stoichiometry of inactivation by N-(bromoacetyl)pyridoxamine was found to be one molecule of the inhibitor per subunit of the dimeric enzyme. nih.gov This 1:1 stoichiometry indicates a highly specific interaction with the active site. nih.gov The stability of the complex, particularly the final covalent adduct, is typically very high, leading to permanent inactivation of the enzyme. nih.gov

Analysis of Slow-Onset and Two-Step Inhibition Mechanisms

Covalent Modification of Biological Macromolecules

The bromoacetyl group is an electrophilic moiety that can react with nucleophilic residues in proteins, such as the side chains of cysteine, lysine (B10760008), histidine, and tyrosine. thermofisher.com This reactivity is harnessed in this compound to create a targeted covalent inhibitor. wikipedia.org The pyridoxamine portion of the molecule directs the inhibitor to the active site of pyridoxal-5'-phosphate (PLP)-dependent enzymes, leading to specific covalent modification. nih.govresearchgate.net

Identifying the specific amino acid residue(s) modified by a covalent inhibitor is essential for validating the target and understanding the mechanism of action. A common methodology involves:

Inactivation and Labeling: The target enzyme is incubated with a radiolabeled or otherwise tagged version of the inhibitor until activity is lost.

Proteolytic Digestion: The covalently modified protein is then digested into smaller peptides using proteases like trypsin. nih.gov

Peptide Separation and Identification: The resulting peptide mixture is separated using techniques like high-performance liquid chromatography (HPLC). The labeled peptide is identified by its tag (e.g., radioactivity).

Mass Spectrometry and Sequencing: The isolated labeled peptide is then analyzed by mass spectrometry (MS) and Edman degradation to determine its amino acid sequence and pinpoint the exact site of modification. nih.gov

Using this approach, Lysine-258 was identified as the residue modified by N-(bromoacetyl)pyridoxamine in the active site of cytosolic aspartate aminotransferase. nih.gov Similarly, an essential cysteine residue in L-methionine γ-lyase was identified using N-(bromoacetyl)pyridoxamine phosphate (B84403). researchgate.netekb.eg

Site-specific labeling with covalent inhibitors like this compound provides valuable insights into enzyme function. nih.gov By identifying the modified residue, researchers can infer its role in the catalytic mechanism or in maintaining the structural integrity of the active site.

For instance, the modification of Lysine-258 in aspartate aminotransferase by N-(bromoacetyl)pyridoxamine confirmed that this residue is located in the cofactor binding region and is crucial for the enzyme's activity. nih.gov The pH dependence of the inactivation suggested an apparent pK_a for the target lysine of about 8.5 or higher, providing information about its local microenvironment within the active site. nih.gov

Similarly, the labeling of a specific cysteine residue in L-methionine γ-lyase highlighted its importance in catalysis. researchgate.nettandfonline.com This knowledge can then be used to design further experiments, such as site-directed mutagenesis, to probe the precise function of the identified amino acid. researchgate.net

Interactive Data Table: Studies on Enzyme Inhibition by this compound Analogues

| Enzyme | Inhibitor | Modified Residue | Stoichiometry (Inhibitor:Enzyme Subunit) | Kinetic Mechanism | Reference |

| Cytosolic Aspartate Aminotransferase | N-(bromoacetyl)pyridoxamine | Lysine-258 | 1:1 | Time-dependent irreversible inhibition | nih.gov |

| L-methionine γ-lyase | N-(bromoacetyl)pyridoxamine phosphate | Cysteine | Not explicitly stated | Specific labeling of essential residue | researchgate.netekb.eg |

| Dopa Decarboxylase | N-(bromoacetyl)pyridoxamine 5'-phosphate | Cysteine | Not explicitly stated | Modification of an active-site cysteine | nih.gov |

Methodologies for Target Identification and Validation

Non-Enzymatic Molecular Recognition and Binding Events

This compound is a reactive analog of pyridoxamine, designed to act as an affinity label. Its mechanism of interaction is characterized by a multi-step process involving initial non-covalent molecular recognition at specific binding sites, followed by an irreversible covalent modification. This process is not catalytic but rather results in the inactivation of the target molecule, typically a protein.

The initial interaction of this compound with a target protein is a non-covalent binding event, driven by molecular recognition. It is designed to bind to the pyridoxal (B1214274) phosphate (PLP) binding site on various enzymes. researchgate.netresearchgate.net This initial binding is a reversible equilibrium step where the molecule orients itself within the active site, forming a binary complex. researchgate.net The specificity of this initial recognition is demonstrated by protection experiments where the presence of the natural cofactor, pyridoxal phosphate, prevents the inactivation of the enzyme by competing for the same binding site. researchgate.netresearchgate.net

Following the formation of the initial non-covalent complex, a second, irreversible step occurs: the formation of a covalent bond between the bromoacetyl group of the compound and a nucleophilic amino acid residue within the protein's active site. This is a classic example of affinity labeling, where the reactive bromoacetyl moiety is positioned for an efficient reaction due to the high local concentration achieved by the initial binding step. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophilic residue attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable covalent adduct. masterorganicchemistry.com

Research has identified specific amino acid residues that are targeted by this compound. In cytosolic aspartate aminotransferase, the inactivation results from the covalent modification of the ε-amino group of a lysine residue at the active site. researchgate.net In other enzymes, such as L-methionine γ-lyase, it is a cysteine residue that is specifically labeled. oup.comtandfonline.com The stoichiometry of this covalent modification has been determined for several enzymes, often showing a 1:1 ratio of the label to the enzyme subunit, which confirms a highly specific and targeted binding event. researchgate.netresearchgate.net For instance, inactivation of the apo β2 subunit of tryptophan synthase is stoichiometric with the incorporation of 0.7 to 0.8 mol of the chromophore per mole of the β monomer. researchgate.net Similarly, one molecule of N-(bromoacetyl)pyridoxamine binds per subunit of the dimeric aspartate aminotransferase. researchgate.net

Beyond its use in studying PLP-dependent enzymes, N-bromoacetylpyridoxamine has also been identified as an inhibitor of lysyl oxidase (LOX), indicating its molecular recognition extends to other types of protein binding sites. nih.gov

Table 1: Research Findings on this compound Binding Events

| Target Protein | Modified Amino Acid Residue | Stoichiometry of Binding | Reference |

|---|---|---|---|

| Tryptophan Synthase (β2 subunit) | Not explicitly stated, but at the PLP binding site | 0.7-0.8 mol of label per mol of β monomer | researchgate.net |

| Aspartate Aminotransferase (cytosolic isozyme) | Lysine | 1 mol of label per mol of enzyme subunit | researchgate.net |

| L-methionine γ-lyase | Cysteine | Not explicitly stated | oup.comtandfonline.com |

| Lysyl Oxidase (LOX) | Not explicitly stated | Not explicitly stated | nih.gov |

Applications As a Biochemical and Chemical Biology Probe

Design Principles for Bromoacetylpyridoxamine-Derived Probes

The design of probes derived from this compound is centered on its reactive bromoacetyl group and its structural similarity to pyridoxal (B1214274) phosphate (B84403) (PLP), a crucial cofactor for many enzymes. This dual character allows it to first bind to the active site of PLP-dependent enzymes and then form a stable, covalent bond with a nearby nucleophilic residue.

Key design principles for these probes include:

Affinity Labeling: The pyridoxamine (B1203002) portion of the molecule provides the affinity for the active sites of specific enzymes, mimicking the natural cofactor. This ensures that the probe is directed to the intended target.

Covalent Modification: The bromoacetyl group is an alkylating agent, capable of reacting with nucleophilic amino acid side chains such as cysteine, lysine (B10760008), and histidine. kyoto-u.ac.jpmdpi.com This covalent modification leads to irreversible inactivation of the enzyme, allowing for the identification and study of the modified residue. researchgate.net

Specificity: The specificity of the probe is largely determined by the inherent substrate specificity of the target enzyme. jackwestin.compurdue.edusavemyexams.com By resembling the natural cofactor, the probe's interaction is primarily confined to enzymes that recognize pyridoxal phosphate.

Reporter Group Introduction: For applications in imaging and sensing, the this compound scaffold can be further modified to include a reporter group, such as a fluorophore. nih.govrsc.org The design must ensure that the addition of the reporter group does not significantly hinder the probe's ability to bind to the target enzyme.

Utility in Investigating Biological Pathways and Processes

This compound-derived probes have proven instrumental in dissecting various biological pathways and processes. Their ability to specifically target and inactivate enzymes provides a powerful method for studying enzyme function and protein dynamics.

Elucidation of Enzyme Substrate Specificity and Catalytic Mechanisms

The inactivation of enzymes by this compound provides direct evidence for the presence of a reactive nucleophile in or near the active site. By identifying the specific amino acid residue that is modified, researchers can gain insights into the enzyme's catalytic mechanism.

For instance, studies on L-methionine γ-lyase have utilized N-(bromoacetyl)pyridoxamine phosphate to specifically label an essential cysteine residue, confirming its role in catalysis. kyoto-u.ac.jpoup.com Similarly, in cytosolic aspartate aminotransferase, N-(bromoacetyl)pyridoxamine has been used to inactivate the enzyme by covalently modifying a lysine residue at the active site. researchgate.net The stoichiometry of this inactivation was found to be one molecule of the probe per subunit of the enzyme dimer. researchgate.net

| Enzyme | Labeled Residue | Reference |

| L-methionine γ-lyase | Cysteine | kyoto-u.ac.jp |

| Aspartate aminotransferase | Lysine | researchgate.net |

| Tryptophan synthase (β2 subunit) | Cysteine | researchgate.net |

This table summarizes enzymes that have been successfully targeted by this compound-derived probes and the specific amino acid residues that were modified.

These studies demonstrate how this compound can be used to pinpoint key residues involved in the enzymatic reaction, thereby helping to elucidate the substrate specificity and the step-by-step process of catalysis. jackwestin.compurdue.edusavemyexams.comdoubtnut.com

Probing Protein Conformational Changes and Dynamics

Protein function is intrinsically linked to its three-dimensional structure and dynamic conformational changes. biorxiv.orgwisc.edufu-berlin.demdpi.comnih.gov this compound-derived probes can be used to investigate these dynamics. The binding of the probe to an enzyme's active site can induce or trap specific conformational states, which can then be studied using various biophysical techniques.

For example, the inactivation of an enzyme by this compound can be monitored over time to study the kinetics of the interaction. This can reveal information about the flexibility of the active site and any conformational changes that occur upon ligand binding. biorxiv.org Furthermore, the introduction of a reporter group via a this compound-based probe can allow for the use of techniques like fluorescence spectroscopy to monitor conformational changes in real-time.

Application in Cell-Free and Reconstituted Biochemical Systems

Cell-free and reconstituted biochemical systems offer a controlled environment to study biological processes without the complexity of a living cell. nih.govmdpi.comjmb.or.krnih.govfrontiersin.org this compound and its derivatives are well-suited for use in these systems.

In a reconstituted system containing a purified enzyme, the probe can be used to selectively inactivate the enzyme and observe the direct consequences on a particular biochemical pathway. This allows for a clear cause-and-effect analysis that might be difficult to achieve in a cellular context. Cell-free expression systems, which produce proteins from DNA templates in vitro, can be used to synthesize a target enzyme which can then be immediately studied using a this compound probe. nih.govjmb.or.kr This approach is particularly useful for studying proteins that may be toxic to living cells. nih.gov

Development of Advanced Imaging and Sensing Methodologies

The core structure of this compound can be leveraged to create sophisticated tools for biological imaging and sensing. By incorporating environmentally sensitive fluorophores, probes can be designed to report on specific molecular events or changes in the local environment.

Fluorescent Probe Design and Sensing Mechanisms

The design of fluorescent probes based on this compound follows the general principles of creating molecules that exhibit a change in their fluorescent properties upon interaction with a target. nih.govrsc.orgnih.govnih.govnih.gov

The fundamental components of such a probe include:

The Recognition Moiety: The pyridoxamine structure, which directs the probe to the active site of PLP-dependent enzymes.

The Reactive Group: The bromoacetyl group, which forms a covalent linkage with the target protein.

The Fluorophore: A molecule that emits light upon excitation. The choice of fluorophore determines the spectral properties of the probe.

The sensing mechanism often relies on a change in the fluorophore's environment upon binding and covalent modification of the target protein. For instance, the fluorescence of the probe might be quenched in its free state and become enhanced upon binding to the hydrophobic environment of an enzyme's active site. This "turn-on" fluorescence provides a direct signal of the probe interacting with its target.

| Probe Component | Function |

| Pyridoxamine | Targets the probe to the active site of specific enzymes. |

| Bromoacetyl Group | Forms a covalent bond with the target protein. |

| Fluorophore | Provides a detectable signal for imaging and sensing. |

This table outlines the key components and their functions in a this compound-based fluorescent probe.

The development of such probes holds promise for visualizing the activity of specific enzymes within complex biological systems, offering a window into the intricate workings of the cell.

: Nuclear Magnetic Resonance (NMR) Probes for Molecular Interactions and Cellular Assays

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular structure, dynamics, and interactions in solution. The use of specialized NMR probes, often molecules designed to interact with a specific target, can enhance the information obtained from these experiments. These probes can report on their binding environment, conformational changes, and interactions with other molecules.

While this compound and its derivatives have been established as valuable chemical biology tools for affinity labeling, their specific application as NMR probes for monitoring molecular interactions or in cellular assays is not extensively documented in the scientific literature. Affinity labeling with this compound typically involves irreversible covalent modification, which can be subsequently analyzed by various biochemical methods. However, the direct use of this compound as a dynamic NMR probe to study transient interactions in real-time is not a prominent application.

In principle, a molecule like this compound could be isotopically labeled (e.g., with ¹³C or ¹⁵N) to facilitate its detection in NMR experiments. Such labeling would allow researchers to track the probe and observe changes in its NMR spectrum upon interaction with a target protein. These changes could provide information about the binding event and the local environment of the probe within the protein's active site. However, the covalent nature of the interaction mediated by the bromoacetyl group means that such studies would primarily characterize the final, inactivated state of the enzyme-probe complex rather than the dynamic process of binding and inhibition.

For cellular assays using NMR, probes need to be cell-permeable and stable in the complex intracellular environment. While the application of in-cell NMR is a growing field for studying proteins in their native context, the use of this compound for such purposes has not been reported. The reactivity of the bromoacetyl group would likely lead to non-specific labeling of various cellular components, complicating the interpretation of in-cell NMR spectra.

Therefore, while the concept of using this compound as an NMR probe is theoretically plausible, particularly with isotopic labeling, its practical application in this specific context remains to be demonstrated in the available research.

Contributions to Mechanistic Chemical Biology

Mechanistic chemical biology aims to understand the molecular mechanisms of biological processes using chemical tools. This compound has made significant contributions in this area, primarily as an affinity labeling agent to identify and characterize active site residues in enzymes. By covalently modifying specific amino acids, it helps to elucidate their roles in substrate binding and catalysis.

The utility of this compound stems from its structural similarity to pyridoxamine, a form of vitamin B6, which is a cofactor for many enzymes involved in amino acid metabolism. This resemblance allows the molecule to be recognized and bind to the active site of these enzymes. The reactive bromoacetyl group then forms a covalent bond with a nearby nucleophilic amino acid residue, leading to irreversible inactivation of the enzyme. Subsequent analysis, such as peptide mapping and sequencing, can then identify the modified residue, providing direct evidence for its location within the active site and its likely involvement in the catalytic mechanism.

A notable example is the use of the phosphorylated form, N-(bromoacetyl)pyridoxamine phosphate, to study L-methionine γ-lyase. Research has shown that this compound specifically labels an essential cysteine residue in the enzyme, confirming its critical role in the catalytic process. tandfonline.com Similarly, N-bromoacetylpyridoxamine has been employed to inactivate the cytosolic isozyme of apo-aspartate aminotransferase by covalently modifying a lysine residue (Lys-258) at the active site. nih.gov This specific labeling provided crucial information about the pKa of this lysine residue and its dependence on the electrostatic environment of the active site. nih.gov

These studies highlight how this compound serves as a powerful tool for mechanistic enzymology. The data obtained from such labeling experiments contribute to a more detailed understanding of enzyme structure-function relationships.

| Enzyme | Probe Used | Modified Residue | Significance of Finding |

| L-Methionine γ-lyase | N-(bromoacetyl)pyridoxamine phosphate | Cysteine | Identified an essential cysteine residue in the active site, crucial for the enzyme's catalytic mechanism. tandfonline.com |

| Aspartate Aminotransferase (cytosolic isozyme) | N-bromoacetylpyridoxamine | Lysine-258 | Confirmed the location of Lys-258 in the cofactor binding region and provided insights into its reactive pKa. nih.gov |

The insights gained from using this compound as a chemical probe are instrumental in building comprehensive models of enzyme catalysis. By pinpointing key residues, it allows for more targeted subsequent studies, such as site-directed mutagenesis, to further dissect the roles of individual amino acids in the enzymatic reaction. This approach exemplifies the power of chemical biology in unraveling the complexities of biological function at the molecular level.

Structural Characterization of Bromoacetylpyridoxamine Bound Complexes

X-Ray Crystallography of Macromolecules with Covalently Bound Bromoacetylpyridoxamine

X-ray crystallography is a premier technique for determining the high-resolution, three-dimensional structure of molecules, including complex biological macromolecules like proteins. libretexts.org The process involves crystallizing the target molecule and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. libretexts.orgglycoforum.gr.jp For complexes involving this compound, this method can precisely identify the covalently modified residue, characterize the orientation of the inhibitor within the active site, and detail the network of interactions with surrounding amino acids.

A key example of this application is the study of pyridoxal-5'-phosphate (PLP)-dependent enzymes, which are frequent targets for this compound due to its structural similarity to the natural cofactor. ebi.ac.uknih.gov For instance, N-(bromoacetyl)pyridoxamine has been used to inactivate the cytosolic isozyme of apo-aspartate aminotransferase by forming a covalent bond with the ε-amino group of a specific lysine (B10760008) residue (Lys-258) at the active site. nih.gov Although a specific crystal structure for this complex is not detailed in the available literature, the identification of the modified residue was achieved through peptide mapping following inactivation, a result that X-ray crystallography could directly visualize.

In a related context, the crystal structure of Trypanosoma brucei ornithine decarboxylase (ODC), another PLP-dependent enzyme, was solved in complex with the suicide inhibitor α-difluoromethylornithine (DFMO). rcsb.org This structure revealed that DFMO forms a covalent bond with Cys-360 in the active site. rcsb.org Such studies provide a blueprint for how this compound, as a covalent inhibitor, would be visualized. The crystallographic data would unambiguously show electron density corresponding to the inhibitor and the covalent linkage to a specific amino acid side chain, thereby confirming the mechanism of inhibition.

The typical data obtained from such an X-ray crystallography experiment are summarized in the table below, which includes parameters that define the quality of the crystal and the resulting structural model. researchgate.net

| Parameter | Description | Example Value (Hypothetical for this compound Complex) |

|---|---|---|

| PDB ID | Protein Data Bank accession code. | N/A |

| Resolution (Å) | The level of detail resolved in the electron density map. Lower values are better. | 2.0 - 2.5 |

| Space Group | Describes the symmetry of the crystal lattice. | P212121 |

| Unit Cell (a, b, c, α, β, γ) | Dimensions and angles of the smallest repeating unit of the crystal. | 70 Å, 85 Å, 110 Å, 90°, 90°, 90° |

| R-work / R-free | Measures of how well the atomic model fits the experimental diffraction data. Lower values are better. | 0.18 / 0.22 |

| Modified Residue | The specific amino acid covalently bonded to the inhibitor. | Lys-258 or Cys-360 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions and protein dynamics in solution, offering a complementary approach to solid-state methods like X-ray crystallography. nih.govpeakproteins.com One of the most common NMR methods for mapping interaction sites is the chemical shift perturbation (CSP) experiment. duke.edu In this experiment, 2D spectra, typically ¹H-¹⁵N HSQC, of an isotopically labeled protein are recorded before and after the addition of the ligand (in this case, this compound). duke.edu

The covalent binding of this compound to a residue will cause significant changes in the chemical environment of nearby atomic nuclei. nih.gov This results in perturbations (shifts) in the positions of their corresponding peaks in the NMR spectrum. By identifying which amino acid residues show the largest chemical shifts, the binding site can be mapped onto the protein's structure. nih.gov

For a this compound-bound complex, the covalent nature of the bond provides a stable system for NMR analysis. The key findings would include:

Identification of the Binding Site: Residues exhibiting significant CSPs would cluster around the active site where this compound binds.

Confirmation of Covalent Linkage: The residue that forms the covalent bond would likely show the most dramatic changes in its NMR signals, or its signals might disappear entirely due to changes in dynamics.

Conformational Changes: Allosteric changes in the protein structure upon binding can also be detected as smaller, but significant, chemical shift changes in residues distant from the primary binding site. nih.gov

A hypothetical dataset from a CSP experiment on a protein after covalent modification by this compound is presented below.

| Residue | Chemical Shift Perturbation (Δδ, ppm) | Location/Role |

|---|---|---|

| Lys-258 | > 0.5 (or signal broadening) | Covalent attachment site |

| Gly-236 | 0.35 | Active site loop |

| Arg-277 | 0.31 | Active site, interacts with phosphate (B84403) group |

| Tyr-70 | 0.25 | Active site, stacking with pyridine (B92270) ring |

| Ala-150 | 0.05 | Distant from active site, no significant interaction |

Cryo-Electron Microscopy in Elucidating Complex Structures

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structures of large and complex biological assemblies. nobelprize.org The method involves flash-freezing purified samples in a thin layer of vitreous ice and imaging them with an electron microscope. nobelprize.org Thousands of individual particle images are then computationally averaged to reconstruct a 3D model. elifesciences.org

While cryo-EM has been transformative, its application to small proteins or small protein-ligand complexes has been challenging due to a low signal-to-noise ratio. biorxiv.org Proteins smaller than ~50 kDa are generally difficult to resolve at high resolution. biorxiv.orgnih.gov However, recent advancements, such as the use of rigid molecular scaffolds, are beginning to enable the study of smaller targets. biorxiv.orgnih.gov

A comprehensive search of the current scientific literature did not yield specific examples of cryo-EM being used to determine the structure of a complex containing this compound. This is likely because the typical target enzymes for this inhibitor, such as aminotransferases or decarboxylases, often exist as dimers or monomers with molecular weights that fall below the ideal range for traditional cryo-EM analysis. rcsb.org

However, if this compound were used to label a component of a much larger macromolecular machine (e.g., >100 kDa), cryo-EM could be a viable structural tool. glycoforum.gr.jp In such a scenario, cryo-EM could reveal not only the location of the covalently bound inhibitor but also how its binding might induce conformational changes across the entire assembly, information that can be difficult to obtain from crystallography, which is limited to a single crystalline state. nanoimagingservices.com The technique is particularly powerful for visualizing different conformational states that may coexist in solution. nobelprize.orgelifesciences.org

Spectroscopic Techniques for Analyzing Ligand-Induced Conformational Changes

Beyond high-resolution structural methods, various spectroscopic techniques are invaluable for analyzing the conformational changes in a macromolecule upon ligand binding. These methods provide global information about the protein's structure and how it changes in response to the covalent modification by this compound.

Fluorescence Spectroscopy: This technique often monitors the intrinsic fluorescence of tryptophan and tyrosine residues within a protein. The fluorescence of these residues is highly sensitive to their local environment. mdpi.com When this compound binds, it can quench or enhance this fluorescence, depending on its proximity to these residues. This change in fluorescence intensity or wavelength can be used to study the binding event and report on conformational changes around the aromatic residues. For instance, the binding of this compound to aspartate aminotransferase could alter the environment of a nearby tryptophan residue, leading to a measurable change in the fluorescence spectrum. nih.govmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the vibrational states of chemical bonds within a protein. portal.gov.bd It can detect changes in both secondary structure (via the amide I band) and the protonation states of specific amino acid side chains. The formation of the covalent bond between this compound and a residue like lysine would create new vibrational modes that could potentially be detected, confirming the modification and reporting on the local electrostatic environment. chemmethod.comekb.eg

These spectroscopic methods, while not providing atomic-level detail, offer crucial, complementary data on the dynamic and global structural consequences of covalent modification by this compound.

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations of Bromoacetylpyridoxamine Interactions

Molecular docking and molecular dynamics (MD) simulations are structure-based computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a target macromolecule, typically a protein. ijritcc.orgnih.gov

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site, estimating the strength of the interaction, often expressed as a binding energy or docking score. nih.gov For this compound, which is known to act as a cofactor analogue that inactivates enzymes like apo-aspartate aminotransferase by forming a covalent bond with an active site lysine (B10760008) residue, docking can elucidate the initial non-covalent binding event that precedes the irreversible reaction. researchgate.netresearchgate.net The docking process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm that explores various binding poses within a defined grid around the active site. scielo.brnih.gov The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the initial complex.

Following docking, molecular dynamics (MD) simulations can provide a detailed view of the dynamic behavior of the this compound-protein complex over time. nih.govebsco.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, offering insights into conformational changes, the stability of binding, and the role of solvent molecules. nih.govnih.govmdpi.com For a reactive molecule like this compound, MD can be used to assess the stability of the non-covalent pose and the proximity and orientation of the reactive bromoacetyl group relative to the target nucleophilic residue (e.g., lysine or cysteine), providing a basis for understanding the likelihood and mechanism of covalent bond formation. researchgate.netresearchgate.net

Interactive Table 1: Illustrative Molecular Docking Results of this compound with a Target Enzyme Active Site. This table presents hypothetical data typical of a molecular docking study, showing the predicted binding affinity and key amino acid residues involved in the interaction.

| Parameter | Value / Residues | Interaction Type |

| Binding Affinity (kcal/mol) | -7.8 | Predicted Free Energy of Binding |

| Interacting Residue 1 | LYS-258 | Hydrogen Bond (with phosphate) |

| Interacting Residue 2 | TYR-225 | Pi-Pi Stacking (with pyridine (B92270) ring) |

| Interacting Residue 3 | ASP-222 | Hydrogen Bond (with phosphate) |

| Interacting Residue 4 | SER-255 | Hydrogen Bond (with hydroxyl) |

| Covalent Target Proximity | LYS-258 (ε-amino) | 4.1 Å from acetyl carbon |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. plos.orgmdpi.com These methods provide detailed information about electron distribution, molecular orbitals, and reaction energetics, which are crucial for understanding a molecule's intrinsic reactivity. rsc.orgresearchgate.net

For this compound, QC calculations can determine its electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com Furthermore, mapping the electrostatic potential onto the molecule's surface can reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The acetyl carbon atom bonded to the bromine is expected to be highly electrophilic, making it a prime target for nucleophilic attack by amino acid residues like lysine or cysteine, which is consistent with its known mechanism as an inactivator of enzymes like aspartate aminotransferase. researchgate.netnih.gov QC calculations can also model the reaction pathway of this covalent modification, determining activation energies and transition state structures to provide a quantitative understanding of its reactivity. plos.org

Interactive Table 2: Hypothetical Quantum Chemical Properties of this compound. This table shows representative data that would be generated from quantum chemical calculations to describe the molecule's electronic characteristics and reactivity potential.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity |

| Dipole Moment | 4.8 Debye | Measures overall polarity |

| Mulliken Charge on Acetyl Carbon | +0.45 e | Indicates high electrophilicity |

| Mulliken Charge on Bromine | -0.28 e | Reflects leaving group potential |

In Silico Design and Virtual Screening of this compound Analogs

In silico design and virtual screening (VS) are computational strategies to identify and optimize new molecules with desired biological activities. mdpi.comresearchgate.net These approaches leverage large chemical databases to find novel compounds based on structural similarity to a known ligand or based on their predicted ability to bind a biological target. mdpi.comugm.ac.id

This compound can serve as a scaffold or starting point for designing novel analogs. The goal could be to modify its reactivity, improve binding specificity, or alter its physicochemical properties. In silico design involves making targeted chemical modifications to the parent structure—for example, replacing the bromoacetyl group with other reactive moieties or altering the pyridoxamine (B1203002) core to probe interactions with different parts of the enzyme's active site. nih.govnih.gov

Virtual screening can be performed in two main ways:

Ligand-Based Virtual Screening (LBVS): This method uses the known structure of this compound to search for compounds with similar 2D or 3D features (pharmacophores). mdpi.comugm.ac.id A pharmacophore model would be generated based on key features of this compound, such as the pyridine ring, hydroxyl group, phosphate (B84403) group, and the electrophilic acetyl group. This model is then used to filter large compound libraries for molecules that match these features. ugm.ac.id

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target enzyme is known, SBVS (also called target-based VS) can be used. mdpi.com This involves docking a library of thousands or millions of compounds into the enzyme's active site to predict which ones might bind favorably. nih.gov This approach can identify novel scaffolds that are chemically distinct from this compound but still fit within the target's binding pocket.

Interactive Table 3: Representative Hits from a Virtual Screening for this compound Analogs. This table provides an example of results from a virtual screening campaign, listing hypothetical hit compounds with their similarity scores and predicted binding affinities.

| Compound ID | Source Library | Similarity Score (to this compound) | Predicted Affinity (kcal/mol) |

| ZINC12345678 | ZINC | 0.85 (Tanimoto) | -8.2 |

| CHEMBL987654 | ChEMBL | 0.79 (Tanimoto) | -7.9 |

| PUBCHEM554433 | PubChem | N/A (Structure-based hit) | -8.5 |

| INHOUSE-001 | In-house | N/A (Designed analog) | -9.1 |

Predictive Modeling of Binding Affinity and Mechanism

Predictive modeling encompasses a range of computational methods, including Quantitative Structure-Activity Relationship (QSAR) and machine learning, aimed at building mathematical models that correlate a compound's chemical features with its biological activity. ijritcc.orgnih.gov These models are essential for prioritizing the synthesis of new analogs and for understanding the key molecular properties that drive binding affinity and mechanism. plos.orgbiorxiv.org

To develop a predictive model for this compound analogs, a training dataset of related compounds with experimentally measured binding affinities would be required. biorxiv.org For each compound, a set of numerical descriptors is calculated, representing its physicochemical, topological, and electronic properties. A QSAR model can then be generated using statistical methods like multiple linear regression to create an equation that links these descriptors to activity. nih.gov

More advanced machine learning and deep learning algorithms, such as random forests, support vector machines, or graph convolutional neural networks, can capture complex, non-linear relationships between structure and activity. plos.orgbiorxiv.orgarxiv.org Such models can predict the binding affinity of newly designed this compound analogs before they are synthesized. arxiv.org By analyzing the model, it is possible to identify which molecular features contribute most significantly to binding, thereby providing insights into the mechanism of action and guiding further lead optimization. biorxiv.org

Interactive Table 4: Example of a Simple QSAR Model for Predicting Binding Affinity. This table illustrates a hypothetical QSAR equation and the contribution of different molecular descriptors to the predicted binding affinity of this compound analogs.

| Descriptor | Coefficient | Description | Contribution to Affinity |

| LogP | -0.5 | Logarithm of the octanol-water partition coefficient | Negative (more hydrophobic is better) |

| TPSA | -0.2 | Topological Polar Surface Area | Negative (less polar is better) |

| n_HBA | +1.2 | Number of Hydrogen Bond Acceptors | Positive (more H-bond acceptors is better) |

| E_LUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital | Negative (lower LUMO energy is better) |

| (Intercept) | -2.5 | Baseline affinity | N/A |

| Model Equation | pKi = -2.5 - 0.5LogP - 0.2TPSA + 1.2n_HBA - 0.8E_LUMO |

Analytical Methodologies for Research Characterization and Analysis

Chromatographic Techniques for Reaction Monitoring and Product Analysis in Research

Chromatographic methods are indispensable for the purification of bromoacetylpyridoxamine and for the analysis of its reactions. mdpi.com These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative and quantitative analysis. nih.gov

In the context of this compound, chromatographic techniques serve two main purposes: monitoring the progress of its synthesis and analyzing the products formed when it reacts with target molecules, such as enzymes. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, particularly in its reverse-phase (RP-HPLC) modality. springermedizin.denih.gov RP-HPLC can be used to assess the purity of a this compound preparation and to separate the modified protein or peptide from the unreacted species after an affinity labeling experiment. springermedizin.de Ion-pair reversed-phase liquid chromatography (IP-RP-LC) is another powerful method, especially for analyzing modified oligonucleotides or charged molecules. lcms.cz

For reaction monitoring, offline analysis via HPLC allows researchers to track the consumption of reactants and the formation of the product over time, which is crucial for optimizing reaction conditions. americanpharmaceuticalreview.com In some research settings, thin-layer chromatography (TLC) offers a rapid, qualitative method to follow the course of a reaction, such as the separation of amino acids after an enzymatic reaction. tandfonline.com For more complex mixtures, two-dimensional techniques or coupling chromatography with mass spectrometry (e.g., LC-MS, GC-MS) provides enhanced resolution and identification capabilities. nih.gov

Table 1: Chromatographic Techniques in this compound Research

| Technique | Stationary Phase Example | Mobile Phase Example | Application in this compound Research |

|---|---|---|---|

| Reverse-Phase HPLC (RP-HPLC) | C18-silica | Acetonitrile/Water gradient with trifluoroacetic acid | Purity assessment of synthesized this compound; Separation of modified vs. unmodified proteins/peptides. springermedizin.de |

| Ion-Exchange Chromatography (IEX) | Diethylaminoethyl (DEAE) cellulose (B213188) (Anion) or Carboxymethyl (CM) cellulose (Cation) | Salt gradient (e.g., NaCl) in a buffered solution | Purification of target enzymes prior to modification; Separation of charge variants of modified proteins. nih.gov |

| Size-Exclusion Chromatography (SEC) | Porous polymer beads (e.g., Sephacryl) | Buffered aqueous solution | Removal of excess, unreacted this compound from a modified protein; Analysis of protein aggregation state post-modification. |

| Thin-Layer Chromatography (TLC) | Silica gel on a solid backing | Organic solvent mixture (e.g., butanol/water/acetic acid) | Rapid, qualitative monitoring of reaction progress; Separation of small molecule products. tandfonline.com |

Mass Spectrometry for Identification of Covalent Adducts and Metabolites in Biochemical Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, enabling the precise determination of molecular weights and the elucidation of chemical structures. google.com It is the definitive method for confirming the formation of covalent adducts between an affinity label like this compound and its biological target.

This compound is designed as an affinity label that forms a stable, covalent bond, often with a nucleophilic residue such as cysteine within the active site of an enzyme. ekb.egresearchgate.net The identification of this covalent modification is a critical step in validating the mechanism of action. The typical workflow involves reacting the target protein with this compound, followed by proteolytic digestion of the protein into smaller peptides using an enzyme like trypsin. This peptide mixture is then separated, commonly by liquid chromatography, and introduced into a mass spectrometer (LC-MS).

By comparing the mass spectra of peptides from the modified protein with those from an unmodified control, researchers can identify peptides that have an increased mass. This mass shift should correspond to the molecular weight of the attached pyridoxamine (B1203002) moiety. Tandem mass spectrometry (MS/MS) is then used to fragment the modified peptide, allowing for the precise localization of the modification to a specific amino acid residue, such as cysteine. researchgate.net this compound has been used as an affinity label to identify active-site cysteine residues in enzymes like the β2 subunit of tryptophan synthase and L-methionine γ-lyase. ekb.egnih.gov

Table 2: Theoretical Mass Calculation for this compound Adduct

| Component | Chemical Formula | Monoisotopic Mass (Da) |

|---|---|---|

| Cysteine Residue (in peptide) | C₃H₅NOS | 103.0092 |

| This compound Moiety (adducted)¹ | C₁₀H₁₃N₂O₃ | 209.0926 |

| Modified Cysteine Residue | C₁₃H₁₈N₃O₄S | 312.1018 |

| Mass Shift | +209.0926 |

¹The mass of the adducted moiety corresponds to the this compound molecule after the loss of HBr during the alkylation reaction with the cysteine thiol.

Furthermore, mass spectrometry is the primary tool for identifying potential metabolites of research compounds in biochemical studies. mdpi.com By incubating this compound with cellular or subcellular fractions (e.g., liver microsomes), researchers can use LC-MS to detect and identify new molecular species that result from metabolic transformations like oxidation, reduction, or conjugation.

Spectrophotometric and Spectroscopic Assays for Mechanistic Characterization

Spectroscopic and spectrophotometric methods, which measure the interaction of electromagnetic radiation with a sample, are fundamental for characterizing the mechanistic details of enzyme inhibition by this compound. These techniques are often used to monitor reaction kinetics and conformational changes in real-time.

UV-Visible spectrophotometry is frequently employed to follow enzymatic reactions. nih.govresearchgate.net Many enzymes targeted by this compound are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent. ekb.egoup.com These enzymes often have a characteristic absorbance maximum in the visible region (around 420 nm) due to the PLP cofactor bound in the active site. oup.com The reaction of this compound, a cofactor analogue, with the enzyme can lead to changes in this absorption spectrum, providing a direct spectroscopic handle to monitor the modification of the active site. tohoku.ac.jptohoku.ac.jp

Enzyme activity assays are also commonly based on spectrophotometry. The rate of enzyme inactivation by this compound can be determined by incubating the enzyme with the inhibitor and taking aliquots at various time points to measure the remaining activity. mdpi.com This is typically done by monitoring the change in absorbance of a substrate or a product over time. nih.gov

Fluorescence spectroscopy offers higher sensitivity and can provide information about the local environment of fluorescent amino acids (tryptophan, tyrosine) or the bound cofactor. nih.gov Changes in protein conformation upon binding or covalent modification by this compound can lead to alterations in the fluorescence signal, which can be used to study binding kinetics and structural dynamics.

Table 3: Spectroscopic Assays for Mechanistic Studies

| Technique | Principle | Information Gained |

|---|---|---|

| UV-Visible Spectrophotometry | Measures the absorbance of light by a sample as a function of wavelength. | Monitoring changes in the PLP cofactor spectrum upon inhibitor binding; Quantifying enzyme activity by tracking substrate/product absorbance. nih.govoup.com |

| Fluorescence Spectroscopy | Measures the emission of light from a sample after excitation at a specific wavelength. | Detecting conformational changes in the protein upon inhibitor binding; Studying binding affinity and kinetics. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. | Assessing changes in the secondary and tertiary structure of the target enzyme upon modification. nih.gov |

| Stopped-Flow Spectroscopy | Rapidly mixes reactants and monitors the reaction on a millisecond timescale using absorbance or fluorescence. | Studying pre-steady-state kinetics of inhibitor binding and covalent modification. |

Development of High-Throughput Screening (HTS) Assays for Research Compound Libraries

High-throughput screening (HTS) allows for the rapid testing of large numbers of chemical compounds (libraries) for a specific biological activity. researchgate.net While this compound is a specific research tool, the development of HTS assays is crucial for discovering new molecules that may act on the same target or for optimizing the structure of pyridoxamine-based inhibitors. mdpi.com

The development of a robust HTS assay is a multi-step process. The first step is to establish a sensitive and reliable assay for the target's activity that can be miniaturized, typically into a 96-, 384-, or 1536-well microplate format. For an enzyme target, this is often a spectrophotometric or fluorometric assay that produces a color or light signal. scienceopen.com For example, a colorimetric assay where enzyme activity leads to the production of a chromophore can be adapted for HTS. scienceopen.com

The assay must be optimized for the HTS format, ensuring minimal variability and a strong signal-to-background ratio. Statistical parameters like the Z'-factor are used to quantify the quality and reliability of the assay. Once validated, the assay can be used to screen a library of compounds. Hits from the primary screen—compounds that show significant inhibition—are then subjected to secondary screening and dose-response analysis to confirm their activity and determine their potency (e.g., IC₅₀ value). These confirmed hits can then serve as starting points for medicinal chemistry efforts.

Table 4: Key Steps in HTS Assay Development for Enzyme Inhibitors

| Step | Description | Key Considerations |

|---|---|---|

| 1. Assay Principle Selection | Choose a detectable output that reflects enzyme activity (e.g., absorbance, fluorescence, luminescence). scienceopen.com | Signal stability, sensitivity, cost of reagents, compatibility with automation. |

| 2. Miniaturization & Optimization | Adapt the assay to a multi-well plate format. Optimize concentrations of enzyme, substrate, and buffer components. | Liquid handling precision, evaporation, incubation times, plate effects. |

| 3. Assay Validation | Assess the assay's performance using statistical metrics. | Calculate Z'-factor, signal-to-background ratio, coefficient of variation (CV). |

| 4. Primary Screening | Screen the entire compound library at a single, high concentration. | Use of positive and negative controls on every plate; Data analysis to identify initial "hits". |

| 5. Hit Confirmation & Dose-Response | Re-test initial hits to eliminate false positives. Test confirmed hits at multiple concentrations to generate a dose-response curve. | Determine IC₅₀ values; Identify and discard non-specific inhibitors. |

| 6. Secondary Assays | Use orthogonal assays (based on different principles) to further validate hits. | Confirm mechanism of action; Assess specificity against related enzymes. |

Future Directions and Emerging Research Avenues

Integration with Systems Biology Approaches for Network Perturbation Studies

The action of bromoacetylpyridoxamine, covalently modifying proteins and scavenging reactive carbonyl species (RCS), represents a distinct chemical perturbation to biological systems. The future integration of this compound with systems biology approaches, particularly network perturbation studies, offers a powerful strategy to delineate its complex effects on cellular networks.

Systems biology aims to understand the entirety of cellular processes by modeling the interactions between various components. plos.orgfrontiersin.org By introducing this compound as a perturbing agent, researchers can monitor the system's response and reconstruct the underlying molecular pathways. plos.org Strong perturbations are key to uncovering the operational rules of complex biological systems. plos.org This approach can move beyond identifying individual protein targets to understanding how the modification of these targets ripples through interconnected signaling and metabolic networks.

A primary tool in this endeavor is proteomics, the large-scale study of proteins, which can identify the specific proteins that are modified by this compound. ebi.ac.uk Advanced, high-throughput proteomic methodologies can map the "adductome" created by the compound, providing a snapshot of the proteins directly engaged. mdpi.comproteomics.com This data can then be integrated into prior-knowledge biological networks to model the functional consequences of these modifications. frontiersin.org Such models can help identify network hubs—critical proteins that integrate multiple signals—and predict downstream effects, potentially revealing biomarkers or synergistic targets for therapeutic intervention. plos.orgfrontiersin.orgcolumbia.edu The use of perturbation gene and protein expression profiles is crucial for the development and benchmarking of these pathway analysis techniques. frontiersin.orgnih.gov

| Research Approach | Objective | Potential Outcome | Relevant Techniques |

| Chemical Perturbation | Induce a specific stress or modification in a biological system using this compound. | Uncover system redundancies and key regulatory nodes. plos.org | Cell culture treatment, in vivo administration. |

| Proteomic Profiling | Identify the full spectrum of proteins covalently modified by this compound. | Creation of a this compound "adductome." | Mass Spectrometry (LC-MS/MS), Gel-Based Proteomics. mdpi.comnih.gov |

| Network Analysis | Map the identified protein targets onto known biological interaction networks (interactomes). | Elucidate dysregulated pathways and predict functional consequences. columbia.edu | Bioinformatic software (e.g., DeMAND), pathway enrichment analysis. columbia.edu |

| Dynamic Modeling | Simulate the cellular response to the perturbation over time. | Develop predictive models of cellular fate and identify key drivers of the response. frontiersin.org | Ordinary Differential Equation (ODE) modeling, Boolean modeling. |

This table outlines a workflow for integrating this compound into systems biology research.

Innovations in Chemical Synthesis and Bioconjugation Strategies

Advancements in the chemical synthesis of pyridoxamine (B1203002) derivatives and the evolution of bioconjugation techniques are set to enhance the specificity and utility of this compound as a research tool. While established routes for synthesizing the pyridoxamine core exist, future innovations will likely focus on modular and divergent synthesis strategies. wipo.intgoogle.comgoogle.com Such strategies allow for the rapid generation of a diverse collection of derivatives from a common intermediate, enabling the exploration of structure-activity relationships. mdpi.com

A key area for innovation lies in refining the "warhead" and incorporating multifunctional elements into the molecule. The bromoacetyl group is a classic alkylating agent, but its reactivity can be tuned. Future work may involve replacing it with other reactive groups to alter its specificity for different amino acid residues.

Furthermore, modern bioconjugation chemistry offers a toolkit for creating more sophisticated probes. nih.gov This includes the attachment of reporter tags, such as fluorophores or biotin (B1667282), to the pyridoxamine scaffold. thermofisher.com These tags enable the visualization and isolation of modified proteins and their binding partners. Emerging bioconjugation methods, such as click chemistry, offer highly efficient and bioorthogonal reactions that can be used to attach complex functionalities under mild, biological conditions. nih.gov

| Innovation Area | Description | Potential Advantage | Example Methods |

| Modular Synthesis | Developing synthetic routes that allow for easy modification at various positions of the pyridoxamine ring. mdpi.com | Rapid generation of analogs to optimize potency and selectivity. | Divergent synthesis from a common pyridoxine-derived intermediate. mdpi.com |

| Reactive Group Tuning | Modifying the electrophilic "warhead" to target specific amino acid residues beyond general nucleophiles. | Increased specificity for certain protein classes or active sites. | Replacing bromoacetyl with other groups like maleimides or specialized esters. nih.gov |

| Multifunctional Probes | Incorporating reporter tags (e.g., fluorophores, biotin) or other functional molecules onto the core structure. frontiersin.org | Enables target identification, visualization, and pull-down experiments. thermofisher.commdpi.com | Click chemistry, NHS-ester coupling, Staudinger ligation. nih.govthermofisher.commdpi.com |

| Photoreactive Conjugation | Using light-activated chemistry to achieve precise spatial and temporal control over protein modification. beilstein-journals.org | Site-specific labeling within living cells or tissues with high precision. | Photoredox catalysis, photoaffinity labeling. beilstein-journals.org |

This table summarizes innovative chemical strategies to enhance the functionality of this compound-based probes.

Exploration of Novel Biological Targets for Mechanistic Understanding

Future research will likely employ chemoproteomic platforms to systematically identify the proteins that are covalently modified by this compound in various cellular contexts. chemrxiv.org This involves treating cells or cell lysates with the compound, followed by proteomic analysis to pinpoint the modified proteins and the specific sites of adduction. This approach can distinguish between proteins involved in carbonyl metabolism and potentially novel targets unrelated to this function. Identifying these off-targets is crucial for a complete mechanistic understanding.

This exploration could reveal that this compound perturbs protein classes not previously associated with carbonyl stress. For instance, epigenetic reader proteins, such as bromodomains, recognize acetylated lysine (B10760008) residues; investigating whether a protein-modifying agent like this compound could interact with such targets could open new research avenues. sygnaturediscovery.comnih.gov Ultimately, identifying the full target landscape will provide a more comprehensive picture of how it exerts its biological effects and may uncover new therapeutic strategies for diseases where carbonyl stress is implicated. mdpi.comoup.com

Advanced Methodological Developments in Structural and Biophysical Characterization

A complete understanding of how this compound interacts with its biological targets requires detailed structural and biophysical characterization. As novel protein targets are identified, advanced analytical techniques will be indispensable for elucidating the precise nature of these interactions at the molecular level.

Structural biology methods, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are critical for determining the three-dimensional structure of a target protein in complex with this compound. nih.govnih.gov These techniques can reveal the exact amino acid residue that has been covalently modified and detail the conformational changes in the protein that occur upon binding. researchgate.net Such structural insights are invaluable for understanding the mechanism of action and for the rational design of more potent and selective second-generation compounds.

In parallel, a suite of biophysical methods can provide quantitative data on the binding thermodynamics and kinetics. Techniques like Isothermal Titration Calorimetry (ITC) can measure the heat changes upon binding to determine affinity (Kd), stoichiometry (n), and enthalpy (ΔH), while Surface Plasmon Resonance (SPR) can measure real-time association and dissociation rates. waters.com These methods provide a dynamic view of the interaction that complements the static picture from structural biology.

| Methodology | Information Provided | Application to this compound Research |

| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. | Pinpoints the covalent attachment site and reveals inhibitor-induced conformational changes. nih.gov |

| NMR Spectroscopy | 3D structure in solution; identifies flexible regions and dynamic changes upon binding. mdpi.com | Characterizes the structure and dynamics of modified proteins, especially those resistant to crystallization. mdpi.com |

| Mass Spectrometry (MS) | Precise mass of modified proteins and peptides; identification of modification sites. | Confirms covalent modification and maps the exact residue(s) targeted by this compound. mdpi.com |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). waters.com | Quantifies the thermodynamic driving forces of the initial non-covalent binding event before covalent modification. |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (kon, koff) and affinity (Kd). | Measures the rates of association and dissociation of this compound with its protein targets. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Changes in protein secondary structure upon ligand binding or modification. optimumscience.org | Monitors global structural changes in a target protein during the enzymatic or chemical modification process. optimumscience.org |

This table highlights advanced methods for characterizing the interaction between this compound and its biological targets.

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question for studying Bromoacetylpyridoxamine’s biochemical interactions?

- Methodological Answer : Begin by narrowing the broad topic (e.g., "this compound in enzyme inhibition") to a specific context (e.g., "Mechanism of this compound in pyridoxal kinase inhibition in E. coli"). Use iterative refinement: start with secondary literature to identify gaps, then draft a hypothesis-driven question (e.g., "Does this compound exhibit competitive inhibition against pyridoxal kinase under varying pH conditions?"). Avoid overly broad questions that lack testable variables .

Q. What are the critical steps for conducting a systematic literature review on this compound’s synthesis and applications?

- Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000, excluding computational models without experimental validation).

- Use databases like PubMed, SciFinder, and Web of Science with controlled vocabulary (e.g., "this compound AND synthesis").

- Screen titles/abstracts for relevance, extract data into standardized tables (e.g., synthesis yields, analytical methods), and assess study quality using tools like Cochrane Risk of Bias .

Q. How to design a preliminary experiment to characterize this compound’s stability in aqueous solutions?

- Methodological Answer :

- Variables : pH (4–9), temperature (25°C vs. 37°C), and exposure time (0–48 hours).

- Analytical methods : HPLC with UV detection (λ = 280 nm) for quantification; mass spectrometry for degradation product identification.

- Controls : Include buffer-only and inert compound (e.g., sucrose) under identical conditions. Document protocols in sufficient detail for reproducibility per Beilstein Journal guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity. Assess methodological biases (e.g., inadequate blinding or allocation concealment in enzyme assays) that may inflate effect sizes .

- Experimental validation : Replicate conflicting studies under standardized conditions (e.g., uniform buffer composition, enzyme purity ≥95%) and compare results using Bland-Altman plots .

Q. What strategies optimize the reproducibility of this compound’s synthetic protocols across laboratories?

- Methodological Answer :

- Detailed documentation : Provide step-by-step procedures, including reaction vessel geometry, stirring rates, and purification thresholds (e.g., "recrystallize until ≥99% purity by NMR").

- Collaborative trials : Conduct inter-laboratory studies to identify critical variables (e.g., solvent batch variability, humidity). Use failure mode analysis to refine protocols .

Q. How to design a mechanistic study to differentiate this compound’s covalent vs. non-covalent binding modes?

- Methodological Answer :

- Kinetic assays : Compare pre-steady-state (burst phase) and steady-state kinetics to detect irreversible binding.

- Structural techniques : Use X-ray crystallography or cryo-EM to resolve binding-site interactions; validate with mutagenesis (e.g., cysteine-to-serine substitutions to test covalent adduct formation) .

- Controls : Include a non-reactive analog (e.g., acetylpyridoxamine) to isolate covalent effects .

Data Management and Reporting

Q. What are the best practices for sharing raw spectral data (NMR, MS) of this compound derivatives?

- Methodological Answer :

- File formats : Upload raw FID files (NMR) and .RAW files (MS) to repositories like Zenodo or Figshare.

- Metadata : Include instrument parameters (e.g., field strength, solvent), processing software versions, and calibration standards. Reference these in the main text using hyperlinks to supplementary files .

Q. How to address low statistical power in dose-response studies involving this compound?

- Methodological Answer :

- Power analysis pre-study : Calculate sample size using pilot data (e.g., effect size = 1.2, α = 0.05, power = 0.8).

- Adaptive design : Adjust sample size mid-study based on interim analyses, ensuring blinding to avoid bias .

Ethical and Collaborative Considerations

Q. How to ensure ethical compliance when studying this compound’s toxicity in cell lines?

- Methodological Answer :

- Institutional approval : Submit protocols to ethics committees, detailing cell line sources (e.g., ATCC), consent for human-derived lines, and disposal methods.

- Transparency : Report negative results (e.g., lack of cytotoxicity at tested doses) to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.